(3S,4R)-4-ethynyloxolan-3-ol is a chiral organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is significant in the field of medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in various chemical reactions. The compound features a unique stereochemistry that contributes to its biological activity and reactivity.
The compound can be synthesized from various starting materials, including derivatives of pyrrolidine and other cyclic compounds. Its synthesis is often explored in academic research focusing on stereoselective methods, which are crucial for producing compounds with specific configurations needed for biological activity.
(3S,4R)-4-ethynyloxolan-3-ol can be classified as:
The synthesis of (3S,4R)-4-ethynyloxolan-3-ol typically involves several steps that may include:
One efficient method reported in literature includes a stereoselective approach using diethyl malonate as a starting material, followed by a series of reactions that lead to the formation of the desired oxolane structure with high enantiomeric purity .
The molecular structure of (3S,4R)-4-ethynyloxolan-3-ol can be represented by its molecular formula , indicating it contains five carbon atoms, six hydrogen atoms, and one oxygen atom. The stereochemistry is defined by the specific arrangement of substituents around the chiral centers.
(3S,4R)-4-ethynyloxolan-3-ol participates in various chemical reactions including:
Specific reagents such as lithium aluminum hydride can be used for reduction, while oxidizing agents like chromium trioxide may facilitate oxidation processes .
The mechanism of action for (3S,4R)-4-ethynyloxolan-3-ol primarily revolves around its interactions with biological targets. The hydroxyl group provides hydrogen bonding capabilities, enhancing its affinity towards enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant biological activities such as antiviral properties, making them candidates for therapeutic applications against diseases like HIV .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
(3S,4R)-4-ethynyloxolan-3-ol finds applications in:
The compound's unique structure and properties make it valuable for ongoing research in drug development and synthetic methodologies.
Transition metal catalysis enables precise stereocontrol in constructing the ethynyl-bearing stereocenter of (3S,4R)-4-ethynyloxolan-3-ol. Copper-catalyzed anti-Markovnikov hydrofunctionalization strategies are particularly effective, leveraging in situ-generated copper hydride species to achieve high enantioselectivity (typically >90% ee). For example, copper(I)/chiral phosphine complexes facilitate hydrometalation of propargyl alcohols or derivatives, followed by electrophilic trapping, yielding products with the desired (3S,4R) configuration [2] . This approach capitalizes on electronic polarization induced by electron-withdrawing groups (e.g., hydroxyl) at the propargyl position to direct regiochemistry [2].
Nickel-cobalt bimetallic systems further expand the scope, enabling hydroalkylation of terminal alkynes with alkyl halides. Here, copper controls stereoselectivity, while nickel promotes cross-coupling, achieving E-alkene intermediates that can be elaborated to the target compound [2]. Earth-abundant metal catalysts (Fe, Co) also show promise; cobalt β-diiminate complexes facilitate alkyne dihydrosilylation with up to 99% ee, though applications to oxolane substrates require further optimization .
Table 1: Metal-Catalyzed Enantioselective Alkyne Functionalization for Ethynyloxolane Synthesis
Catalyst System | Reaction Type | Key Stereochemical Outcome | Enantioselectivity |
---|---|---|---|
Cu(I)/Chiral Phosphine | Hydroallylation | anti-Markovnikov addition | 88–92% ee |
Ni-Co Bimetallic | Hydroalkylation | E-Selective alkene formation | >90% ee |
Co(II)/Oxazoline-iminopyridine | Dihydrosilylation | C–Si bond formation with chirality | 95–99% ee |
The oxolane ring is constructed via stereospecific cyclization or epoxide rearrangement. cis-Diol precursors undergo acid-catalyzed cyclodehydration, where stereoinduction relies on substrate-controlled asymmetry. For instance, tartaric acid derivatives provide chiral templates, yielding trans-3,4-disubstituted oxolanes with diastereomeric ratios (dr) exceeding 15:1 . Enzymatic desymmetrization of meso-epoxides (e.g., furfuryl alcohol derivatives) using epoxide hydrolases generates enantiopure epoxides, which rearrange to the oxolane under Lewis acid catalysis (e.g., Zn(OTf)₂). This method achieves >98% ee for the (3S,4R) configuration [9].
Epoxide-to-oxolane rearrangements are pivotal for installing the C3-hydroxyl and C4-ethynyl groups concomitantly. Ethynyl-substituted epoxides, synthesized via Corey-Fuchs or Ohira-Bestmann protocols, undergo BF₃·OEt₂-mediated ring expansion. The stereochemistry is retained when using enantiopure epoxides, affording the target in 70–85% yield [9].
Table 2: Oxolane Ring Formation Methods
Strategy | Key Reagent/Conditions | Diastereoselectivity | Yield Range |
---|---|---|---|
Acid-Catalyzed Cyclization | p-TsOH, toluene, reflux | >15:1 dr | 60–75% |
Enzymatic Desymmetrization | Epoxide hydrolase, buffer | >98% ee | 40–65% |
Epoxide Rearrangement | BF₃·OEt₂, CH₂Cl₂, −78°C | Stereospecific | 70–85% |
Sonogashira coupling is the most direct method for installing the ethynyl group while preserving the oxolane stereochemistry. Palladium/copper-cocatalyzed reactions between 4-iodooxolan-3-ol derivatives and terminal alkynes (e.g., trimethylsilylacetylene) proceed under mild conditions (room temperature, amine base). The oxolane’s C3-hydroxyl group requires protection (e.g., as TBS ether) to prevent side reactions [3] [5] [7]. Copper-free Sonogashira variants using bulky phosphine ligands (e.g., P(t-Bu)₃) mitigate homocoupling (Glaser) byproducts and tolerate unprotected hydroxyl groups, yielding (3S,4R)-4-ethynyloxolan-3-ol in >80% yield and >95% stereopurity [5] [7].
Alkynylsilanes serve as ethynyl synthons, with the C–Si bond surviving coupling conditions. Subsequent fluoride-mediated desilylation (TBAF) unveils the terminal alkyne without epimerization. This two-step sequence achieves 75–90% overall yield for sterically unhindered oxolanes [10]. Regioselectivity challenges arise with unsymmetrical iodooxolanes; however, steric bulk at C3 (e.g., tert-butyldimethylsilyloxy) directs palladium oxidative addition to C4, ensuring stereoretentive coupling [3] [7].
Table 3: Sonogashira Coupling Strategies for Ethynyl Installation
Substrate | Conditions | Protection Required | Yield |
---|---|---|---|
4-Iodooxolan-3-ol (unprotected) | Pd(PPh₃)₄/CuI, iPr₂NH | None | ≤50% |
4-Iodooxolan-3-ol (TBS-protected) | Pd(dppf)Cl₂/CuI, Et₃N | TBS ether | 88% |
4-Iodooxolan-3-ol (unprotected) | PdCl₂/P(t-Bu)₃, K₂CO₃, H₂O | None | 82% |
4-Iodooxolan-3-ol + TMS-alkyne | Pd/Cu, amine, then TBAF | TBS ether | 90% (2 steps) |
Racemic mixtures of 4-ethynyloxolan-3-ol are resolved via diastereomeric salt formation or kinetic enzymatic resolution. Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) form crystalline salts with the (3S,4R)-isomer, achieving 99% de after recrystallization. The process exploits differential hydrogen-bonding interactions between the oxolane hydroxyl and the resolving agent’s carboxylates [9].
Enzymatic approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze enantioselective acylation of the C3-hydroxyl group. Vinyl acetate in MTBE solvent acylates the undesired (3R,4S)-enantio- >200 times faster than the target isomer, leaving (3S,4R)-4-ethynyloxolan-3-ol unreacted (94% ee, 45% yield). The selectivity factor (E) exceeds 100 when using optimized immobilization supports [9]. Chiral stationary-phase chromatography (e.g., amylose-based columns) with hexane/iPrOH eluents provides analytical and preparative separation, though scalability remains limited .
Table 4: Chiral Resolution Methods for (3S,4R)-4-Ethynyloxolan-3-ol
Method | Resolving Agent/Enzyme | Selectivity | Yield/Purity |
---|---|---|---|
Diastereomeric Salt | Di-p-toluoyl-D-tartaric acid | >99% de | 35% recovery |
Kinetic Enzymatic Resolution | Candida antarctica Lipase B | E >100 | 45%, 94% ee |
Chiral Chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | α = 1.8 | >99% ee (analytical) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1